Methylnaphthidate Hydrochloride
Overview
Description
Methylnaphthidate Hydrochloride, also known as HDMP-28, is a piperidine-based stimulant drug. It is closely related to methylphenidate, but with the benzene ring replaced by naphthalene. This compound is a potent dopamine reuptake inhibitor, with several times the potency of methylphenidate and a short duration of action .
Mechanism of Action
Methylnaphthidate Hydrochloride, also known as HDMP-28 Hydrochloride, is a piperidine-based stimulant drug . It is closely related to methylphenidate, but with the benzene ring replaced by naphthalene . This article provides a comprehensive overview of the mechanism of action of this compound.
Target of Action
The primary targets of this compound are the dopamine and norepinephrine transporters . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, two neurotransmitters that are essential for various brain functions .
Mode of Action
this compound acts as a potent dopamine reuptake inhibitor . It non-competitively blocks the reuptake of dopamine and norepinephrine into the terminal by blocking the dopamine transporter (DAT) and norepinephrine transporter (NAT), thereby increasing levels of dopamine and norepinephrine in the synaptic cleft . This results in prolonged action of these neurotransmitters .
Biochemical Pathways
The increased presence of dopamine and norepinephrine in the synaptic cleft affects various biochemical pathways. It leads to increased stimulation of dopamine and norepinephrine receptors, which can result in enhanced cognitive function, reduced impulsivity, and improved attention .
Pharmacokinetics
this compound has a short duration of action . It is absorbed well from the gastrointestinal tract and easily passes to the brain . The maximum drug concentration after oral administration occurs at about 2 hours . Due to extensive first-pass metabolism, the bioavailability of this compound is low .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced cognitive function, reduced impulsivity, and improved attention . These effects are primarily due to the increased presence and prolonged action of dopamine and norepinephrine in the synaptic cleft .
Biochemical Analysis
Biochemical Properties
Methylnaphthidate Hydrochloride acts primarily as a dopamine reuptake inhibitor . This means it interacts with the dopamine transporter, blocking the reuptake of dopamine and thereby increasing the presence of this neurotransmitter in the extraneuronal space .
Cellular Effects
It’s structurally similar compound, Methylphenidate, has been shown to alter intra-/extracellular neurotransmitter levels, down-regulate certain genes, and enhance cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a dopamine reuptake inhibitor . By blocking the reuptake of dopamine, it increases the presence of this neurotransmitter in the extraneuronal space, prolonging its action .
Temporal Effects in Laboratory Settings
It’s structurally similar compound, Methylphenidate, has been shown to have a short duration of action .
Dosage Effects in Animal Models
Studies on Methylphenidate have shown that low doses selectively activate neurotransmission within the prefrontal cortex, improving clinical efficacy and preventing side effects .
Metabolic Pathways
As a dopamine reuptake inhibitor, it likely interacts with the metabolic pathways of dopamine .
Transport and Distribution
It’s structurally similar compound, Methylphenidate, is known to be localized to dopamine-rich areas, particularly in the prefrontal cortex .
Subcellular Localization
Given its role as a dopamine reuptake inhibitor, it is likely to be found in areas of the cell where dopamine transporters are present .
Preparation Methods
Methylnaphthidate Hydrochloride is synthesized through a series of chemical reactions. The synthetic route typically involves the esterification of 2-naphthylacetic acid with methanol in the presence of a strong acid catalyst to form methyl 2-naphthylacetate. This intermediate is then reacted with piperidine under specific conditions to yield methylnaphthidate. The final step involves the conversion of methylnaphthidate to its hydrochloride salt by reacting it with hydrochloric acid .
Chemical Reactions Analysis
Methylnaphthidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
Methylnaphthidate Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration and control of measurement instruments.
Biology: The compound is studied for its effects on dopamine reuptake and its potential use in treating neurological disorders.
Medicine: Research is ongoing to explore its potential as a cognitive enhancer and its therapeutic applications in conditions like ADHD.
Comparison with Similar Compounds
Methylnaphthidate Hydrochloride is similar to several other compounds, including:
Methylphenidate: Both are dopamine reuptake inhibitors, but methylnaphthidate has a higher potency.
Ethylphenidate: Another stimulant with similar effects, but with an ethyl group instead of a methyl group.
Isopropylphenidate: Similar in structure but with an isopropyl group, leading to different pharmacokinetic properties.
Properties
IUPAC Name |
methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15;/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3;1H/t16-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASHBICTXRCLDI-GBNZRNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219915-69-2 | |
Record name | 2-Piperidineacetic acid, α-2-naphthalenyl-, methyl ester, hydrochloride (1:1), (αR,2R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219915-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylnaphthidate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219915692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYLNAPHTHIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET702R5L30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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